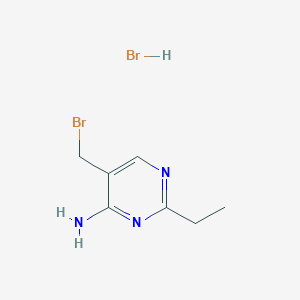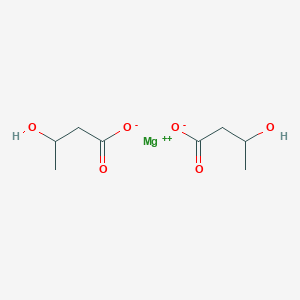
Solabegron Acyl Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Solabegron is a selective β3 adrenergic receptor agonist being developed for the treatment of overactive bladder and irritable bowel syndrome . Acyl glucuronide (AG) metabolites, such as Solabegron Acyl Glucuronide, are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . They often circulate in plasma prior to being excreted in urine and bile .
Synthesis Analysis
Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . A detailed kinetic model of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides has been reported .Molecular Structure Analysis
The reactivity of acyl glucuronide conjugates is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . Differences in reactivity were observed for the individual transacylation steps between the compound series .Chemical Reactions Analysis
Acyl glucuronides exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .Safety And Hazards
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . They have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Future Directions
Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites . This suggests that future research could focus on uncovering these mechanisms to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Solabegron Acyl Glucuronide involves the acylation of Solabegron Glucuronide with an appropriate acylating agent.", "Starting Materials": [ "Solabegron Glucuronide", "Acylating agent" ], "Reaction": [ "Solabegron Glucuronide is dissolved in a suitable solvent.", "The acylating agent is added to the solution.", "The reaction mixture is heated to a suitable temperature and allowed to react for a specific time period.", "The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1357466-24-0 |
Product Name |
Solabegron Acyl Glucuronide |
Molecular Formula |
C₂₉H₃₁ClN₂O₉ |
Molecular Weight |
587.02 |
synonyms |
1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)


